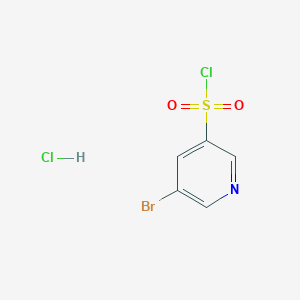

5-Bromopyridine-3-sulfonyl chloride hydrochloride

Description

Properties

IUPAC Name |

5-bromopyridine-3-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXZUVLGYGROKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657147 | |

| Record name | 5-Bromopyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-25-6 | |

| Record name | 3-Pyridinesulfonyl chloride, 5-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromopyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromopyridine-3-sulphonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromopyridine-3-sulfonyl chloride hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 5-Bromopyridine-3-sulfonyl chloride hydrochloride, a critical building block in modern medicinal chemistry and drug development. This document moves beyond a simple recitation of procedural steps, offering in-depth analysis of the reaction mechanisms, rationale for experimental choices, and field-proven insights to ensure scientific integrity and successful execution. The primary audience for this guide includes researchers, process chemists, and drug development professionals who require a detailed and reliable methodology for the synthesis of this key intermediate. The core pathway detailed herein proceeds via the diazotization and subsequent chlorosulfonylation of 5-bromo-3-aminopyridine, a route chosen for its reliability and adaptability.

Introduction: Strategic Importance and Synthetic Challenges

5-Bromopyridine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride of significant interest in the pharmaceutical industry. Its structure combines a reactive sulfonyl chloride group, essential for forming sulfonamides and sulfonate esters, with a pyridine core that can influence a molecule's electronic properties, solubility, and biological interactions. The bromine atom provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Notably, the related pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of Vonoprazan Fumarate, a potassium-competitive acid blocker.[1]

However, the synthesis of functionalized pyridine derivatives is not without its challenges. The pyridine ring's electronic nature can complicate electrophilic substitution reactions, and the regioselectivity of such transformations must be carefully controlled. The stability of the target molecule, 5-Bromopyridine-3-sulfonyl chloride, also presents a challenge, as sulfonyl chlorides are susceptible to hydrolysis.[1] This guide outlines a logical and well-documented synthetic strategy designed to navigate these challenges effectively.

Recommended Synthetic Pathway: From Amine to Sulfonyl Chloride

The most robust and scientifically validated approach to 5-Bromopyridine-3-sulfonyl chloride proceeds from 5-bromo-3-aminopyridine. This multi-step synthesis is logical, as the amino group provides a reliable entry point for the introduction of the sulfonyl chloride functionality via a Sandmeyer-type reaction. This pathway offers superior control over regiochemistry compared to the direct bromination and sulfonation of the pyridine ring.

Below is a visual representation of the proposed synthetic workflow.

Caption: Overall workflow for the synthesis of 5-Bromopyridine-3-sulfonyl chloride HCl.

Detailed Synthesis Protocols and Mechanistic Insights

Part 3.1: Synthesis of the Key Intermediate: 3-Amino-5-bromopyridine

The synthesis begins with the preparation of the crucial precursor, 3-amino-5-bromopyridine. A reliable method is the Hofmann rearrangement of commercially available 5-bromonicotinamide.

Causality of Experimental Choice: The Hofmann rearrangement is a classic and efficient method for converting an amide to a primary amine with one fewer carbon atom. Using an aqueous solution of sodium hydroxide and bromine provides the necessary sodium hypobromite in situ, which effects the rearrangement under controlled heating.

Experimental Protocol: Synthesis of 3-Amino-5-bromopyridine [2]

-

Preparation of Hypobromite Solution: In a suitable reaction vessel, prepare an aqueous solution of sodium hydroxide (31.8 g, 0.79 mol) in 340 ml of water. Cool the solution in an ice bath. To this pre-cooled solution, slowly add bromine (40.7 g, 0.255 mol).

-

Amide Addition: To the freshly prepared, cold hypobromite solution, add 5-bromonicotinamide (42.0 g, 0.209 mol) in portions, maintaining the temperature.

-

Reaction: Allow the reaction mixture to gradually warm to room temperature, then heat at 70 °C for 1 hour. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, cool the resulting brown suspension to room temperature. Treat the aqueous phase with saturated brine and extract three times with a 1:1 solvent mixture of THF and tert-butyl methyl ether.

-

Isolation and Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash chromatography (eluent: heptane/ethyl acetate 1:1) to yield 3-amino-5-bromopyridine as a solid.

Self-Validation System:

-

TLC Monitoring: Use a suitable solvent system (e.g., Heptane:Ethyl Acetate 1:1) to track the disappearance of the starting amide and the appearance of the amine product.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3.2: Diazotization and Chlorosulfonylation

This two-step sequence is the core of the synthesis, transforming the amino group into the desired sulfonyl chloride functionality. It is analogous to the well-established Sandmeyer reaction.[3][4]

Mechanism and Rationale: The process begins with the diazotization of the primary aromatic amine (3-amino-5-bromopyridine) with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[5][6] This intermediate is highly reactive.

In the subsequent chlorosulfonylation step, the diazonium salt reacts with sulfur dioxide in the presence of a copper(II) chloride catalyst. The copper catalyst facilitates a single electron transfer (SET) mechanism, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then reacts with sulfur dioxide, and subsequent chlorination yields the final sulfonyl chloride product.

Sources

- 1. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 2. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. pure.mpg.de [pure.mpg.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

physicochemical properties of 5-Bromopyridine-3-sulfonyl chloride hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromopyridine-3-sulfonyl chloride hydrochloride

Introduction

5-Bromopyridine-3-sulfonyl chloride hydrochloride is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. As a bifunctional reagent, it incorporates two key reactive centers: a highly electrophilic sulfonyl chloride group and a brominated pyridine ring. This unique combination makes it a valuable building block for the construction of complex molecular architectures, particularly in the discovery of novel drug candidates. The sulfonyl chloride moiety readily reacts with a wide array of nucleophiles to form stable sulfonamide or sulfonate ester linkages, which are prevalent in numerous biologically active compounds. Simultaneously, the bromine atom provides a handle for further synthetic diversification through well-established cross-coupling methodologies.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, reactivity, handling, and analytical characterization of 5-Bromopyridine-3-sulfonyl chloride hydrochloride. It is designed to offer not just data, but also field-proven insights into the causality behind its chemical behavior and practical applications.

Section 1: Chemical Identity and Structure

Precise identification is paramount for ensuring experimental reproducibility. The subject of this guide is the hydrochloride salt (CAS No. 913836-25-6). It is important to distinguish it from its free base form, 5-Bromopyridine-3-sulfonyl chloride (CAS No. 65001-21-0), as the presence of the hydrochloride salt significantly impacts physical properties such as melting point and solubility.

| Identifier | 5-Bromopyridine-3-sulfonyl chloride hydrochloride |

| CAS Number | 913836-25-6[1] |

| Molecular Formula | C₅H₄BrCl₂NO₂S |

| Molecular Weight | 292.97 g/mol |

| Canonical SMILES | C1=C(C=NC(=C1)S(=O)(=O)Cl)Br.Cl |

| InChI Key | AVILRJQPDYPXFQ-UHFFFAOYSA-N (Note: Key is for the free base) |

| Structure | (Hypothetical image representing the protonated pyridine ring with a chloride counter-ion) |

Section 2: Core Physicochemical Properties

The physicochemical properties of this compound are dictated by the combined influence of the polar, reactive sulfonyl chloride group, the halogenated aromatic ring, and the ionic hydrochloride salt. Data for the hydrochloride form is limited; therefore, data for the free base is included for comparison and context, with differences explicitly noted.

| Property | Value | Source / Comment |

| Appearance | White to yellowish solid. | [2] (Characteristic of many pyridine sulfonyl chlorides). |

| Melting Point | No specific data available for the hydrochloride. | The related Pyridine-3-sulfonyl chloride hydrochloride melts at 144-145 °C.[3] This suggests a significantly higher melting point than the free base. |

| Melting Point (Free Base) | 40-42 °C | [2] |

| Boiling Point | Not available; likely to decompose at elevated temperatures. | [4] |

| Solubility | Water: Reacts violently.[2][5] Organic Solvents: Expected to be soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Solubility in chlorinated solvents like dichloromethane (DCM) may be lower than the free base due to its salt nature. | The free base is soluble in DCM, chloroform, and toluene.[2][4] |

Section 3: Stability, Reactivity, and Handling

Stability and Storage

As with most sulfonyl chlorides, 5-Bromopyridine-3-sulfonyl chloride hydrochloride is highly sensitive to moisture. The sulfonyl chloride group is readily hydrolyzed by water, including atmospheric moisture, to the corresponding sulfonic acid, liberating hydrochloric acid gas in the process.[4] Studies on heteroaromatic sulfonyl halides show that beta-isomeric pyridine sulfonyl chlorides (with the sulfonyl group at the 3-position) are particularly susceptible to this hydrolysis pathway.[6]

Recommended Storage: To maintain chemical integrity, the compound must be stored under controlled conditions.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[7]

-

Temperature: Keep in a cool, dry, and well-ventilated place, with refrigeration (2-8°C) recommended for long-term storage.[3][7]

-

Container: Use a tightly sealed container to prevent moisture ingress.[3]

Reactivity Profile

The synthetic utility of this compound stems from its electrophilic nature. The sulfur atom of the sulfonyl chloride is highly electron-deficient and serves as the primary site for nucleophilic attack.

-

Reaction with Nucleophiles: This is the most common application. It reacts readily with primary and secondary amines to form stable sulfonamides and with alcohols or phenols to form sulfonate esters . This reaction is fundamental to its role as a building block in medicinal chemistry.

-

Hydrolysis: As mentioned, it reacts violently with water.[2][5] This is a critical consideration for reaction setup and workup procedures.

-

Cross-Coupling: The C-Br bond on the pyridine ring is a secondary reactive site, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for further molecular elaboration.

Caption: General reaction pathway of 5-Bromopyridine-3-sulfonyl chloride with nucleophiles.

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as corrosive and harmful.[2] It causes severe skin burns and eye damage.[3][5] The reaction with water liberates toxic and corrosive hydrogen chloride gas.[2][5]

-

Engineering Controls: Always handle this substance inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Personal Protective Equipment:

-

Incompatible Materials: Avoid contact with water, strong bases, amines, strong acids, and strong oxidizing agents.[5]

Section 4: Self-Validating Analytical Protocols

To ensure the identity, purity, and integrity of the material before use, the following analytical protocols are recommended.

Protocol 1: ¹H NMR Spectroscopy

-

Objective: To confirm the structure of the aromatic pyridine core.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for hydrochloride salts to ensure solubility and to observe the acidic proton.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Expected Results: The spectrum should show three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be characteristic of the 3,5-disubstituted pyridine system. A broad singlet corresponding to the N-H proton (from the hydrochloride) may be observed at a downfield chemical shift.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key sulfonyl chloride functional group.

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for a solid sample. Alternatively, prepare a KBr pellet.

-

Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

-

Expected Results: Look for characteristic strong absorption bands:

-

~1370-1380 cm⁻¹: Asymmetric S=O stretch.

-

~1170-1190 cm⁻¹: Symmetric S=O stretch.

-

These two bands are definitive proof of the sulfonyl group.

-

Protocol 3: LC-MS Analysis

-

Objective: To confirm the molecular weight and assess the purity of the compound.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) in an appropriate solvent like acetonitrile or methanol.

-

Methodology:

-

Column: Use a standard C18 reverse-phase HPLC column.

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is typically effective.

-

Detector: UV detector set at ~254 nm.

-

Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.

-

-

Expected Results: The chromatogram should show a major peak corresponding to the compound. The mass spectrum for this peak should display an ion corresponding to the mass of the protonated free base [M+H]⁺, which would be approximately 256.9 m/z, showing the characteristic isotopic pattern for one bromine and one chlorine atom.

Section 5: Applications in Medicinal Chemistry & Drug Discovery

5-Bromopyridine-3-sulfonyl chloride hydrochloride is not an end-product but a strategic intermediate. Its value lies in its ability to efficiently introduce the bromopyridine-sulfonamide scaffold into target molecules.

-

Scaffold Hopping & Library Synthesis: The reagent is ideal for creating libraries of related compounds for structure-activity relationship (SAR) studies. By reacting it with a diverse set of amines, researchers can rapidly generate a wide range of novel sulfonamides.

-

Bioisosteric Replacement: The sulfonamide group is a common bioisostere for carboxylic acids or amides, offering different physicochemical properties and hydrogen bonding patterns that can enhance biological activity or improve pharmacokinetic profiles.

-

Late-Stage Functionalization: The bromine atom allows for late-stage modifications of a drug lead. After forming the critical sulfonamide linkage, the bromine can be subjected to various cross-coupling reactions to introduce new substituents, fine-tuning the molecule's properties without re-synthesizing the entire structure.

Caption: Workflow illustrating the use of the reagent in drug discovery.

References

-

ChemBK. (2024). 5-Bromopyridine-3-sulfonyl chloride. Retrieved from [Link]

-

Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge: Cambridge Open Engage. Retrieved from [Link]

Sources

- 1. 913836-25-6 CAS MSDS (5-BROMOPYRIDINE-3-SULPHONYL CHLORIDE HYDROCHLORIDE 95) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]

- 5. fishersci.com [fishersci.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. lab-chemicals.com [lab-chemicals.com]

An In-depth Technical Guide to 5-Bromopyridine-3-sulfonyl chloride hydrochloride: A Cornerstone Building Block for Advanced Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of 5-Bromopyridine-3-sulfonyl chloride hydrochloride, a pivotal reagent in modern medicinal chemistry and drug development. The unique molecular architecture of this compound, featuring a reactive sulfonyl chloride, a strategically positioned bromine atom, and a pyridine core, offers a trifecta of synthetic handles for the construction of complex, biologically active molecules. This document delves into the core chemical principles governing its reactivity, provides detailed protocols for its synthesis and handling, and explores its application in the synthesis of targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Strategic Importance of a Multifunctional Reagent

In the landscape of pharmaceutical and agrochemical research, the demand for versatile and reactive chemical intermediates is insatiable. 5-Bromopyridine-3-sulfonyl chloride hydrochloride has emerged as a compound of significant interest due to its pre-activated functionalities that allow for sequential and diverse chemical transformations. The inherent reactivity of the sulfonyl chloride group makes it an excellent electrophile for reactions with a wide array of nucleophiles, most notably for the formation of sulfonamides—a privileged functional group in numerous approved drugs.

Simultaneously, the bromine atom on the pyridine ring serves as a versatile anchor for introducing additional molecular complexity through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. The pyridine ring itself imparts specific electronic properties, influences solubility, and provides a crucial hydrogen bond acceptor, which can be critical for molecular recognition at biological targets. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a more practical reagent for laboratory use.

This guide will provide a detailed exploration of the molecular structure and its implications for reactivity, a step-by-step synthesis protocol, a thorough analysis of its spectral characteristics, and a discussion of its role in the synthesis of advanced pharmaceutical agents.

Molecular Structure and Physicochemical Properties

The utility of 5-Bromopyridine-3-sulfonyl chloride hydrochloride is intrinsically linked to its molecular structure. The combination of an aromatic pyridine ring, a highly electrophilic sulfonyl chloride group, and a modifiable bromine atom creates a powerful synthetic intermediate.

| Property | Value | Source |

| Chemical Name | 5-Bromopyridine-3-sulfonyl chloride hydrochloride | [1][2] |

| CAS Number | 913836-25-6 | [1][2] |

| Molecular Formula | C₅H₄BrCl₂NO₂S | [1] |

| Molecular Weight | 292.96 g/mol | [1] |

| Appearance | Expected to be a solid | [3] |

| Solubility | Reactive with water; likely soluble in polar aprotic organic solvents | Inferred from similar compounds |

Note: Due to the reactive nature of the sulfonyl chloride group, some properties like melting point may be subject to decomposition.

Structural Analysis Workflow

Caption: Key structural features of 5-Bromopyridine-3-sulfonyl chloride.

Synthesis and Purification

The synthesis of 5-Bromopyridine-3-sulfonyl chloride hydrochloride is typically achieved through a multi-step process starting from a readily available precursor, 3-amino-5-bromopyridine. The core of the synthesis involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting amino groups into a wide range of functionalities.

Synthesis of the Starting Material: 3-Amino-5-bromopyridine

A common route to 3-amino-5-bromopyridine involves the Hofmann rearrangement of 5-bromonicotinamide.

Protocol:

-

To a pre-cooled aqueous solution of sodium hydroxide and bromine, add 5-bromonicotinamide.

-

Allow the reaction mixture to warm to room temperature and then heat to approximately 70°C for one hour.

-

After cooling, the aqueous phase is extracted with an organic solvent mixture (e.g., THF/tert-butyl methyl ether).

-

The combined organic layers are dried and concentrated.

-

The crude product is purified by flash chromatography to yield 3-amino-5-bromopyridine.

Synthesis of 5-Bromopyridine-3-sulfonyl chloride hydrochloride

The conversion of the amino group to a sulfonyl chloride is achieved via a diazotization reaction followed by sulfochlorination. The following protocol is adapted from established methods for the synthesis of pyridine-3-sulfonyl chloride.[4]

Step 1: Diazotization

-

Dissolve 3-amino-5-bromopyridine in a solution of hydrochloric acid.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt.

Step 2: Sulfochlorination

-

In a separate reactor, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of cuprous chloride.

-

Carefully add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution, maintaining a low temperature.

-

Allow the reaction to proceed until nitrogen evolution ceases.

Step 3: Work-up and Isolation

-

Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Bromopyridine-3-sulfonyl chloride.

-

To prepare the hydrochloride salt, the crude product can be dissolved in a minimal amount of a suitable solvent and treated with a solution of HCl in an anhydrous solvent (e.g., diethyl ether or dioxane). The resulting precipitate is then collected by filtration and dried under vacuum.

Synthetic Workflow Diagram

Caption: Synthetic pathway to 5-Bromopyridine-3-sulfonyl chloride hydrochloride.

Spectroscopic Characterization

Due to the limited availability of published spectra for 5-Bromopyridine-3-sulfonyl chloride hydrochloride, this section provides an expert analysis of the expected spectral data based on the known characteristics of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts of pyridine protons typically appear between δ 7.0 and 9.0 ppm.[5] The electron-withdrawing nature of the sulfonyl chloride and bromine groups will deshield the ring protons.

-

H-2: Expected to be the most deshielded proton, appearing as a doublet.

-

H-4: Expected to be a triplet (or doublet of doublets) with smaller coupling constants.

-

H-6: Expected to be a doublet.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display five distinct signals for the pyridine ring carbons. The carbon attached to the bromine (C-5) and the carbon attached to the sulfonyl chloride group (C-3) will be significantly influenced by these substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the sulfonyl chloride group.

-

S=O Asymmetric Stretch: Expected in the range of 1370-1410 cm⁻¹.[6]

-

S=O Symmetric Stretch: Expected in the range of 1166-1204 cm⁻¹.[6]

-

Aromatic C-H and C=C/C=N stretches: Also expected in their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion.

Reactivity and Mechanistic Considerations

The synthetic utility of 5-Bromopyridine-3-sulfonyl chloride hydrochloride stems from the predictable and high-yielding reactions of its sulfonyl chloride group.

Sulfonamide Formation

The reaction with primary or secondary amines to form sulfonamides is the most common application. The mechanism involves nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

Caption: General mechanism of sulfonamide formation.

This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Sulfonate Ester Formation

Reaction with alcohols or phenols yields sulfonate esters. This reaction also proceeds via nucleophilic attack on the sulfur atom.

Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity is a key feature that makes this building block so valuable.

Applications in Drug Discovery: A Case Study Perspective

The use of building blocks like 5-Bromopyridine-3-sulfonyl chloride hydrochloride is crucial in the discovery phase of such drugs, where rapid diversification of lead compounds is necessary to explore the structure-activity relationship (SAR).

Handling, Storage, and Safety

5-Bromopyridine-3-sulfonyl chloride hydrochloride is a reactive and moisture-sensitive compound that requires careful handling.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

-

Incompatibilities: Avoid contact with water, alcohols, amines, and strong bases.

-

Quenching: Unused or residual sulfonyl chloride can be quenched by slow addition to a stirred solution of a suitable nucleophile, such as isopropanol or a dilute aqueous solution of sodium bicarbonate, in an ice bath to control the exothermic reaction.

Conclusion

5-Bromopyridine-3-sulfonyl chloride hydrochloride stands as a testament to the power of multifunctional building blocks in modern organic synthesis. Its unique combination of a reactive sulfonyl chloride, a versatile bromine handle, and a biologically relevant pyridine core provides chemists with a powerful tool for the efficient construction of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for unlocking its full potential in the pursuit of novel medicines and other advanced materials.

References

- The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 5-bromopyridine-3-sulfonyl chloride AldrichCPR. (n.d.). Sigma-Aldrich.

- The Critical Role of Intermediates in Vemurafenib Synthesis. (n.d.).

-

Scheme 2: Synthesis of precursors required for [11C]vemurafenib. (n.d.). ResearchGate. Retrieved from [Link]

-

Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (n.d.). PMC. Retrieved from [Link]

-

Synthetic pathway for Vemurafenib. (n.d.). ResearchGate. Retrieved from [Link]

-

Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.). Retrieved from [Link]

-

A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. (2025). ResearchGate. Retrieved from [Link]

- A novel process for preparation of pazopanib hydrochloride. (n.d.). Google Patents.

-

An improved process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof. (n.d.). PubChem. Retrieved from [Link]

-

1H NMR and 13C NMR of the prepared compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

5-bromopyridine-3-sulfonyl chloride (C5H3BrClNO2S). (n.d.). PubChemLite. Retrieved from [Link]

-

China 5 Bromopyridine 3 sulfonyl Chloride Manufacturers Factory Suppliers. (n.d.). Retrieved from [Link]

-

A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

-

Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. (n.d.). Eureka. Retrieved from [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. Retrieved from [Link]

Sources

- 1. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]

- 2. rroij.com [rroij.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in Pyridines

<

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic building blocks is paramount. Pyridine sulfonyl chlorides represent a critical class of reagents, pivotal for the synthesis of countless biologically active compounds and functional materials. However, the inherent electronic properties of the pyridine ring introduce a layer of complexity to the reactivity of the appended sulfonyl chloride group that is not observed in their simple aryl counterparts.

This guide provides an in-depth exploration of the factors governing the reactivity of pyridine sulfonyl chlorides. We will dissect the influence of the nitrogen atom's position, discuss common synthetic transformations, address stability challenges, and provide actionable experimental protocols to empower scientists in their research and development endeavors.

The Electronic Influence of the Pyridine Ring

The defining feature of a pyridine ring is the presence of a nitrogen atom, which is more electronegative than carbon. This nitrogen atom exerts a powerful electron-withdrawing effect (–I effect) on the entire ring system, rendering the ring electron-deficient. This fundamental property dictates the reactivity of the attached sulfonyl chloride group, primarily by influencing the electrophilicity of the sulfur atom.

The position of the sulfonyl chloride group relative to the nitrogen atom is the single most important factor determining its stability and reactivity. The reactivity generally follows the order: 2-position > 4-position > 3-position.

2-Pyridinesulfonyl Chloride: The Highly Activated Isomer

The 2-pyridinesulfonyl chloride isomer is notoriously unstable and highly reactive.[1][2] The proximity of the strongly electron-withdrawing nitrogen atom significantly enhances the electrophilicity of the sulfur center, making it exceptionally susceptible to nucleophilic attack.

Key Characteristics:

-

High Reactivity: Readily reacts with a wide range of nucleophiles, including amines and alcohols, often at ambient temperature.[3]

-

Instability: Prone to rapid hydrolysis in the presence of moisture, degrading to the corresponding pyridine-2-sulfonic acid.[1] It is also sensitive to temperature.[1][2]

-

Handling: Due to its instability, it is often generated in situ for immediate use.[2][4][5] Long-term storage is challenging, requiring stringent anhydrous and refrigerated conditions under an inert atmosphere.[1][2]

The heightened reactivity is a double-edged sword; while it allows for facile reactions, it also necessitates meticulous handling to prevent decomposition and side reactions.

3-Pyridinesulfonyl Chloride: The Stable Workhorse

In contrast to the 2-isomer, 3-pyridinesulfonyl chloride is considerably more stable.[6] The sulfonyl chloride group at the meta-position is less influenced by the nitrogen's electron-withdrawing effect. Its reactivity profile is more comparable to that of benzenesulfonyl chloride. This stability and predictable reactivity make it a widely used intermediate in pharmaceutical synthesis, notably in the preparation of the acid-blocker Vonoprazan.

Key Characteristics:

-

Moderate Reactivity: Undergoes standard sulfonylation reactions under controlled conditions.

-

Good Stability: While sensitive to moisture, it can be stored with greater ease than the 2-isomer, often as its hydrochloride salt to enhance stability.[6][7]

-

Versatility: Its reliability makes it an indispensable tool for the precise introduction of the pyridine-3-sulfonyl moiety into complex molecules.

4-Pyridinesulfonyl Chloride: Activated yet Manageable

The 4-pyridinesulfonyl chloride isomer occupies a middle ground in terms of reactivity. The nitrogen atom at the para-position can exert a resonance-based electron-withdrawing effect, activating the sulfonyl chloride group towards nucleophilic attack, though to a lesser extent than the direct inductive effect seen in the 2-isomer.

Key Characteristics:

-

Enhanced Reactivity: More reactive than the 3-isomer, facilitating reactions like sulfonamide and sulfonate ester formation.

-

Manageable Stability: More stable than the 2-isomer, allowing for isolation and storage with appropriate precautions.

Core Reactions and Mechanistic Considerations

The primary utility of pyridine sulfonyl chlorides lies in their reaction with nucleophiles to form sulfonamides and sulfonate esters, foundational linkages in medicinal chemistry.[8][9]

Sulfonamide Synthesis

The reaction with primary or secondary amines is the most common application, yielding pyridylsulfonamides. This transformation is a cornerstone of drug discovery.[10][11] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride.

A base, such as pyridine or triethylamine, is typically required to neutralize the HCl generated during the reaction, driving it to completion.[10][12]

Caption: General mechanism for sulfonamide formation.

Factors Influencing Reactivity

The choice of reaction conditions is critical and must be tailored to the specific isomer being used.

| Isomer Position | Relative Reactivity | Typical Reaction Conditions | Key Considerations |

| 2- (ortho) | Very High | Low temperature (0 °C to RT), often in situ generation | Highly moisture-sensitive; risk of decomposition.[1][2] |

| 3- (meta) | Moderate | RT to moderate heating; requires base | Stable and reliable; widely used in scale-up.[13] |

| 4- (para) | High | Low to ambient temperature | More reactive than 3-isomer, less stable. |

Expert Insight: For the highly unstable 2-pyridinesulfonyl chloride, an alternative and often more reliable strategy involves using a more stable precursor. For instance, 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate can be prepared from the corresponding 2-pyridylzinc reagent.[14] These TCP sulfonates are stable, solid electrophiles that can be isolated and stored, reacting with amines to give the desired sulfonamides, thus serving as effective sulfonyl chloride surrogates.[14]

Synthesis and Handling Protocols

Given the varying stability of the isomers, their synthesis and subsequent use in reactions demand different approaches. The following protocols provide validated starting points for laboratory synthesis.

Protocol: Synthesis of 3-Pyridinesulfonyl Chloride

This method utilizes a diazotization-sulfonylation sequence starting from 3-aminopyridine, a common and scalable route.[15][16]

Step-by-Step Methodology:

-

Diazonium Salt Formation:

-

Dissolve 3-aminopyridine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

Subsequently, add a solution of sodium fluoroborate to precipitate the more stable diazonium fluoroborate salt.[16]

-

-

Sulfonyl Chloride Formation:

-

Prepare a solution of sulfur dioxide in water containing a catalytic amount of cuprous chloride, cooled to 0-5 °C. An alternative is to use thionyl chloride added to water.[16][17]

-

Add the previously prepared diazonium salt portion-wise to this solution, keeping the temperature strictly controlled at 0-5 °C.

-

Allow the reaction to stir overnight at this temperature.

-

-

Work-up and Isolation:

-

Extract the reaction mixture with a suitable organic solvent, such as dichloromethane.[17][18]

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride.[17][18]

-

Self-Validation: The success of this protocol relies on strict temperature control during the diazotization and sulfonylation steps. A deviation above 5-10 °C can lead to decomposition of the diazonium salt and significantly lower yields. The final product's purity can be assessed by NMR, with the disappearance of the starting amine signals and the appearance of the characteristic sulfonyl chloride peak.

Protocol: In Situ Generation and Use of 2-Pyridinesulfonyl Chloride

Due to its instability, 2-pyridinesulfonyl chloride is best generated and used in the same pot. A common method involves the oxidation of a stable precursor like sodium 2-pyridinesulfinate.[4]

Step-by-Step Methodology:

-

Generation of Sulfonyl Chloride:

-

Suspend sodium 2-pyridinesulfinate in an anhydrous solvent like dichloromethane.

-

Add one equivalent of N-chlorosuccinimide (NCS) and stir the mixture at ambient temperature for approximately 1 hour.[4]

-

The reaction progress can be monitored by the consumption of the starting sulfinate. The resulting mixture contains the desired 2-pyridinesulfonyl chloride.

-

-

Sulfonamide Formation:

-

Filter the reaction mixture through a short plug of Celite to remove solid byproducts.[4]

-

To the crude sulfonyl chloride solution, add the desired amine (0.5 equivalents relative to the starting sulfinate) and a base such as pyridine (3 equivalents relative to the amine).[4]

-

Stir the mixture for several hours at ambient temperature until the reaction is complete (monitor by TLC or LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction with methanol.

-

Concentrate the mixture and purify the crude product via reversed-phase HPLC or column chromatography to obtain the desired N-pyridylsulfonamide.[4]

-

Caption: Workflow for the in situ generation and reaction of 2-pyridinesulfonyl chloride.

Conclusion and Future Outlook

Pyridine sulfonyl chlorides are powerful reagents whose reactivity is intricately modulated by the position of the endocyclic nitrogen atom. The highly reactive 2-isomer requires careful handling and is often best used via in situ generation, while the stable 3-isomer serves as a robust building block for complex synthesis. Understanding these positional nuances is critical for designing efficient and successful synthetic routes in drug discovery and materials science. As synthetic methodologies advance, new strategies for the controlled synthesis and functionalization of these valuable intermediates will continue to emerge, further expanding their application in creating novel molecular entities that address global health challenges.

References

- The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Understanding Pyridine-3-sulfonyl Chloride (CAS 16133-25-8): A Deep Dive into its Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Pyridinesulfonyl chloride. (2024). ChemBK.

- How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds. (n.d.). Benchchem.

- Cornella, J., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.

- Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. (n.d.). Eureka.

- pyridine-3-sulfonyl chloride | 16133-25-8. (n.d.). ChemicalBook.

- PYRIDINE-2-SULFONYL CHLORIDE synthesis. (n.d.). ChemicalBook.

- Rogerson, T. D., & Williams, A. (1971). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic.

- PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE 16133-25-8 wiki. (n.d.). Guidechem.

- PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9. (n.d.). ChemicalBook.

- Stability of pyridine-2-sulfonyl chlorides as neat samples. (n.d.). ResearchGate.

- pyridine-3-sulfonyl chloride synthesis. (n.d.). ChemicalBook.

- PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9. (n.d.). ChemicalBook.

- Synthesis method of pyridine-3-sulfonyl chloride. (n.d.). Google Patents.

- Pyridine-3-sulfonyl chlor... (2024). ChemBK.

- Sulfonamide. (n.d.). Wikipedia.

- Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs. (n.d.).

- The Chemistry of Sulfonamides: Insights from Pyridine-2-sulfonyl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Reeve, C. G., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters.

- Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.). Eureka | Patsnap.

- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.

- The Strategic Use of Pyridine-3-sulfonyl Chloride in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Journal of Chemical and Pharmaceutical Research.

- Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry.

- Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [amp.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonamide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. cbijournal.com [cbijournal.com]

- 13. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 17. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 18. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

The Strategic Deployment of Brominated Pyridine Sulfonyl Chlorides in Modern Synthesis: A Technical Guide for Researchers

Preamble: Unveiling a Privileged Scaffold in Discovery Chemistry

In the landscape of modern drug discovery and agrochemical development, the relentless pursuit of novel molecular architectures with enhanced efficacy, selectivity, and optimized physicochemical properties is paramount. Within the vast arsenal of synthetic building blocks, brominated pyridine sulfonyl chlorides have emerged as a class of exceptionally versatile reagents. Their intrinsic reactivity, coupled with the strategic placement of a bromine atom on the pyridine scaffold, offers a dual-pronged approach to molecular diversification. This guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of these powerful intermediates, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for leveraging these reagents to their full potential.

Core Attributes and Synthetic Accessibility

Brominated pyridine sulfonyl chlorides are characterized by a pyridine ring substituted with both a highly reactive sulfonyl chloride moiety (-SO₂Cl) and a bromine atom. This unique combination of functional groups underpins their synthetic utility. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form stable sulfonamides—a privileged functional group in medicinal chemistry.[1][2] Simultaneously, the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents.[3][4]

The synthetic routes to brominated pyridine sulfonyl chlorides are adaptable, allowing for the preparation of various isomers. A common and effective strategy involves a diazotization-sulfonation sequence starting from the corresponding aminobromopyridine.

Representative Synthetic Protocol: 5-Bromo-3-pyridinesulfonyl chloride

This protocol outlines a common method for the synthesis of 5-bromo-3-pyridinesulfonyl chloride, a frequently utilized isomer.

Step 1: Diazotization of 3-Amino-5-bromopyridine

-

To a cooled (0-5 °C) solution of 3-amino-5-bromopyridine in a suitable acidic medium (e.g., dilute hydrochloric acid), a solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C.[5]

-

The reaction mixture is stirred for a defined period (typically 30-60 minutes) to ensure complete formation of the diazonium salt.

Step 2: Sulfonyl Chlorination

-

The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of a copper(I) salt.

-

Chlorine gas is bubbled through the reaction mixture, or an alternative chlorinating agent is used, to effect the conversion of the sulfinate intermediate to the final sulfonyl chloride.

-

The product is then isolated through extraction and purified by crystallization or chromatography.

It is crucial to handle sulfonyl chlorides with care as they are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[6]

The Dichotomy of Reactivity: A Gateway to Molecular Diversity

The synthetic power of brominated pyridine sulfonyl chlorides lies in the orthogonal reactivity of their two key functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Sulfonamide Formation: The Cornerstone of Bioactivity

The reaction of a brominated pyridine sulfonyl chloride with a primary or secondary amine is the most common and arguably the most important transformation of this class of compounds. The resulting pyridylsulfonamides are prevalent in a vast array of biologically active molecules.[1][7]

General Experimental Protocol for Sulfonamide Synthesis:

-

Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a base (e.g., triethylamine, pyridine, 1.2-2.0 equivalents).

-

Cool the solution to 0 °C.

-

Add a solution of the brominated pyridine sulfonyl chloride (1.0-1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up typically involves washing with aqueous solutions to remove the base hydrochloride and excess reagents, followed by drying and concentration of the organic phase.

-

Purification is usually achieved by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling: Expanding the Chemical Space

The bromine atom on the pyridine ring is a versatile functional group for the construction of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the pyridylsulfonamide core, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the bromopyridine core and a wide variety of boronic acids or esters.[8]

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the brominated pyridylsulfonamide (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents).[9][10]

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF, toluene).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, the reaction is worked up by partitioning between an organic solvent and water.

-

The product is isolated from the organic phase and purified by chromatography.[11]

The Sonogashira coupling enables the introduction of terminal alkynes, providing access to linear, rigid structures that can probe deep into protein binding pockets.[12][13]

General Experimental Protocol for Sonogashira Coupling:

-

In a reaction vessel, combine the brominated pyridylsulfonamide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (an amine such as triethylamine or diisopropylamine, which can also serve as the solvent).[14]

-

Add the terminal alkyne (1.1-1.5 equivalents).

-

The reaction is typically run under an inert atmosphere at temperatures ranging from room temperature to moderate heating.

-

Upon completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated.

-

The product is purified by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the bromine-substituted position.[3][4]

General Experimental Protocol for Buchwald-Hartwig Amination:

-

Combine the brominated pyridylsulfonamide (1.0 equivalent), the amine (1.1-1.5 equivalents), a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) in a reaction vessel.[15]

-

After purging with an inert gas, add an anhydrous, aprotic solvent (e.g., toluene, dioxane).

-

Heat the mixture (typically 80-110 °C) until the reaction is complete.

-

The work-up involves quenching the reaction, followed by extraction and chromatographic purification.[3][4]

Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyridylsulfonamide scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2][16] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[17] Brominated pyridine sulfonyl chlorides provide a rapid and efficient entry point for the synthesis of libraries of potential kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The general binding mode of many pyridylsulfonamide-based kinase inhibitors involves the sulfonamide moiety forming key hydrogen bond interactions with the hinge region of the kinase active site. The pyridine ring often occupies the ATP-binding pocket, and the substituents introduced via cross-coupling at the bromine position can be tailored to interact with specific sub-pockets, thereby enhancing potency and selectivity.

For instance, in the development of novel LRRK2 kinase inhibitors, a 1H-pyrazole biaryl sulfonamide scaffold was identified as a potent and selective inhibitor. The synthesis of these compounds would be amenable to the use of a brominated pyridine sulfonyl chloride as a key building block, allowing for the exploration of various aryl and heteroaryl groups at the position corresponding to the bromine atom to optimize interactions with the kinase.[2]

Case Study: Vemurafenib Analogues

Vemurafenib is a potent inhibitor of the BRAFV600E kinase, used in the treatment of metastatic melanoma.[18] The core structure of vemurafenib contains a sulfonamide linkage. The synthetic strategies for vemurafenib analogues often involve the coupling of a sulfonyl chloride with an appropriate amine. Brominated pyridine sulfonyl chlorides could be employed in the synthesis of novel vemurafenib analogues where the pyridine ring replaces one of the aromatic moieties, allowing for the exploration of new intellectual property space and potentially improved pharmacological properties.[19][20]

Agrochemical Applications: Engineering Crop Protection

The pyridine ring is a common motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides.[21][22] The sulfonamide functional group is also present in many commercial herbicides.[23] The combination of these two structural features in pyridylsulfonamides makes them attractive candidates for the development of new crop protection agents. Brominated pyridine sulfonyl chlorides serve as key intermediates in the synthesis of these compounds, with the bromine atom providing a site for diversification to fine-tune the biological activity and spectrum of control.[24]

Concluding Remarks and Future Outlook

Brominated pyridine sulfonyl chlorides represent a powerful and versatile class of reagents that bridge the gap between fundamental building blocks and complex, high-value molecules. Their dual reactivity allows for a modular and efficient approach to the synthesis of diverse compound libraries, making them invaluable tools in both drug discovery and agrochemical research. The ability to first install the critical sulfonamide pharmacophore and then elaborate the pyridine scaffold through a variety of robust cross-coupling reactions provides a strategic advantage in the optimization of lead compounds. As the demand for novel, effective, and selective small molecules continues to grow, the strategic application of brominated pyridine sulfonyl chlorides is poised to play an increasingly significant role in shaping the future of medicinal and agricultural chemistry.

References

-

Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed, 15 Nov. 2011, [Link].

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, 10 July 2013, [Link].

-

Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. MDPI, Accessed 1 Jan. 2026, [Link].

-

Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central, 19 Nov. 2025, [Link].

-

Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PubMed Central, Accessed 1 Jan. 2026, [Link].

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate, 6 Aug. 2025, [Link].

-

The Role of Brominated Intermediates in Modern Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., Accessed 1 Jan. 2026, [Link].

-

Design and synthesis of novel fluorescently labeled analogs of vemurafenib targeting MKK4. EurekAlert!, 1 Jan. 2021, [Link].

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI, Accessed 1 Jan. 2026, [Link].

-

Design and Synthesis of New Vemurafenib Analogs. Preprints.org, 25 Apr. 2024, [Link].

-

Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. PubMed, 1 Jan. 2012, [Link].

-

Development of novel pyridine-based agrochemicals: A review. ResearchGate, 8 Oct. 2024, [Link].

-

Synthesis of Some New Pyridines and Sulfonamide Derivatives of Expected Biological Activities. ResearchGate, Accessed 1 Jan. 2026, [Link].

-

(PDF) Design and In Vitro Analysis of New Vemurafenib Analogs. ResearchGate, 12 Sep. 2025, [Link].

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, Accessed 1 Jan. 2026, [Link].

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI, 20 Apr. 2020, [Link].

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 10 July 2022, [Link].

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. RSC Publishing, Accessed 1 Jan. 2026, [Link].

-

Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 2020, [Link].

-

Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2008, [Link].

-

Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. ResearchGate, 8 Jan. 2021, [Link].

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org, Accessed 1 Jan. 2026, [Link].

-

Synthesis of sulfonyl chloride substrate precursors. Columbia University, Accessed 1 Jan. 2026, [Link].

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed, 2024, [Link].

-

Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications, 23 May 2022, [Link].

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry, 2015, [Link].

-

2-Bromopyridine-4-sulfonyl chloride | C5H3BrClNO2S | CID 66545382. PubChem, Accessed 1 Jan. 2026, [Link].

-

3-Bromopyridine-2-sulfonyl chloride | C5H3BrClNO2S | CID 45792650. PubChem, Accessed 1 Jan. 2026, [Link].

-

4-Bromopyridine-2-sulfonyl chloride | C5H3BrClNO2S | CID 53302031. PubChem, Accessed 1 Jan. 2026, [Link].

-

Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate, 6 Aug. 2025, [Link].

-

Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor, 2021, [Link].

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 29 Mar. 2025, [Link].

-

Pyridyl and thiazolyl bisamide CSF-1R inhibitors for the treatment of cancer. ResearchGate, 29 June 2025, [Link].

-

Sonogashira Coupling. Organic Chemistry Portal, Accessed 1 Jan. 2026, [Link].

-

Sonogashira coupling. Wikipedia, Accessed 1 Jan. 2026, [Link].

- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

-

Suzuki Coupling. Organic Chemistry Portal, Accessed 1 Jan. 2026, [Link].

-

Recent advances in Sonogashira reactions. Chemical Society Reviews, 8 June 2011, [Link].

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org, 2017, [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. benchchem.com [benchchem.com]

- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 6. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]

- 7. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. youtube.com [youtube.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 16. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. preprints.org [preprints.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

- 24. researchgate.net [researchgate.net]

solubility of 5-Bromopyridine-3-sulfonyl chloride hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride in Organic Solvents

Abstract

5-Bromopyridine-3-sulfonyl chloride hydrochloride is a pivotal reagent in contemporary drug discovery and development, serving as a key building block for a diverse range of sulfonamide-based therapeutic agents. The efficiency of synthetic routes, purification strategies, and formulation development involving this compound is fundamentally dictated by its solubility in organic solvents. This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromopyridine-3-sulfonyl chloride hydrochloride. In the absence of extensive public data, this document emphasizes the foundational physicochemical principles governing its solubility, offers a predicted solubility profile based on analogous structures, and furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended to empower researchers, chemists, and formulation scientists with the necessary tools and insights to effectively utilize this important synthetic intermediate.

Physicochemical Properties: A Foundation for Solubility Prediction

The solubility behavior of 5-Bromopyridine-3-sulfonyl chloride hydrochloride is a direct consequence of its distinct molecular architecture. Understanding the contribution of each functional component is critical for predicting its interactions with various organic solvents.

-

The Sulfonyl Chloride Group (-SO₂Cl): This is the most influential functional group. It is a potent electrophile, rendering the compound highly susceptible to nucleophilic attack. This reactivity dictates its stability and, consequently, its practical "solubility" in protic solvents. Furthermore, the two oxygen atoms and the polar sulfur-chlorine bond make this group a strong dipole, favoring interactions with polar solvents.

-

The Pyridine Ring: The nitrogen-containing aromatic ring introduces polarity and a potential for hydrogen bonding. However, in the hydrochloride salt form, the pyridine nitrogen is protonated, forming a pyridinium cation.

-

The Bromine Substituent (-Br): As a halogen, bromine adds to the molecular weight and introduces a degree of lipophilicity, which can slightly enhance solubility in less polar environments.

-

The Hydrochloride Salt (·HCl): This feature is of paramount importance. The ionic character imparted by the pyridinium chloride salt form significantly increases the lattice energy of the solid. Consequently, a solvent must possess sufficient polarity to overcome this energy and solvate the resulting ions. This ionic nature generally leads to poor solubility in non-polar organic solvents.[1] The solubility of pyridinium hydrochlorides is typically highest in polar solvents, with some solubility observed in solvents like ethanol and chloroform.[2][3]

Predicted Solubility Profile and Solvent Considerations

Based on the above physicochemical properties and data from structurally related compounds, a predicted solubility profile can be established. It is crucial to recognize that for protic solvents, the term "solubility" is used loosely, as reactivity is a significant competing factor.

| Solvent Class | Representative Solvents | Predicted Solubility/Reactivity | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | Likely Soluble to Highly Soluble | These solvents possess high dielectric constants and are effective at solvating the pyridinium chloride ion pair without reacting with the sulfonyl chloride group. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderately Soluble | These solvents offer moderate polarity. Analogous sulfonyl chlorides show good solubility in DCM. Pyridine hydrochloride itself is soluble in chloroform.[3] |

| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane | Likely Sparingly Soluble to Insoluble | These solvents have lower polarity and are generally poor solvents for ionic salts.[4] |

| Esters | Ethyl Acetate (EtOAc) | Likely Sparingly Soluble | While polar, ethyl acetate is a less effective solvent for salts compared to DMF or DMSO. |

| Hydrocarbons | Toluene, Hexanes, Heptane | Insoluble | These non-polar solvents cannot overcome the crystal lattice energy of the ionic salt.[4] |

| Polar Protic | Water, Methanol, Ethanol | Reactive | These solvents are nucleophilic and will react with the sulfonyl chloride group to form the corresponding sulfonic acid or sulfonate ester, respectively.[2][3] This is a chemical transformation, not true dissolution. |

Experimental Determination of Solubility: A Practical Guide

Given the lack of published quantitative data, experimental determination is essential. The following protocols are designed to provide a robust framework for this analysis.

Workflow for Solubility Assessment

The following diagram outlines the logical flow for assessing the solubility of 5-Bromopyridine-3-sulfonyl chloride hydrochloride.

Caption: Workflow for solubility determination.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment of solubility in various anhydrous solvents.

Materials:

-

5-Bromopyridine-3-sulfonyl chloride hydrochloride

-

Anhydrous solvents of interest

-

Small, dry glass vials (e.g., 4 mL) with caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

Accurately weigh approximately 10 mg of 5-Bromopyridine-3-sulfonyl chloride hydrochloride into a dry vial.

-

Add 1.0 mL of the chosen anhydrous solvent to the vial.

-

Cap the vial tightly and vortex the mixture vigorously for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[5]

Materials:

-

5-Bromopyridine-3-sulfonyl chloride hydrochloride

-

Anhydrous solvents of interest

-

Scintillation vials or flasks with sealed caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of 5-Bromopyridine-3-sulfonyl chloride hydrochloride to a vial (ensure solid remains after equilibration).

-

Add a known volume of the anhydrous solvent.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to run a time-course experiment initially to determine the time to equilibrium.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution to a known volume with the same solvent.

-

Analyze the concentration of the diluted solution using a validated analytical method (see Section 4).

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Analytical Techniques for Accurate Quantification

Accurate quantification of the dissolved solute is paramount for the shake-flask method. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique.[5][6]

HPLC-UV Method Development

Caption: HPLC-UV workflow for solubility quantification.

Key Parameters:

-

Column: A reverse-phase C18 column is a common starting point.

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid to ensure good peak shape) is typically effective.[6]

-

Detection: The pyridine ring provides a UV chromophore. A photodiode array (PDA) detector can be used to identify the optimal detection wavelength (likely in the 230-270 nm range).[6][7]

-

Calibration: Prepare a series of standard solutions of 5-Bromopyridine-3-sulfonyl chloride hydrochloride of known concentrations in the chosen solvent. Generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) > 0.99.[8]

-

Sample Analysis: Ensure the diluted sample from the shake-flask experiment falls within the linear range of the calibration curve.

Safety and Handling Imperatives

As a reactive and corrosive compound, strict adherence to safety protocols is mandatory.

-

Moisture Sensitivity: 5-Bromopyridine-3-sulfonyl chloride hydrochloride reacts violently with water.[2][9] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon), and all glassware and solvents must be scrupulously dried.

-